molecular formula C18H16N4O3 B2864186 N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide CAS No. 2309746-21-0

N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B2864186
M. Wt: 336.351
InChI Key: ZPCXAWNFUYPNEW-UHFFFAOYSA-N
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Description

N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide, also known as MPBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPBD is a heterocyclic compound that contains a pyrazole ring, a pyridine ring, and a benzodioxole ring.

Mechanism Of Action

The exact mechanism of action of N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide has also been shown to bind to the serotonin transporter, which is responsible for the reuptake of serotonin in the brain, leading to increased levels of serotonin and potential antidepressant effects.

Biochemical And Physiological Effects

N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide has also been shown to increase the levels of serotonin in the brain, potentially leading to antidepressant effects.

Advantages And Limitations For Lab Experiments

One advantage of using N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its potential anticancer and antidepressant activity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are many potential future directions for the study of N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide. One direction is to continue to study its potential anticancer and antidepressant activity and to optimize its use in these areas. Another direction is to investigate its potential use in other areas of medicine, such as treating neurological disorders or infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide and to optimize its use in lab experiments.

Synthesis Methods

The synthesis of N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide involves the reaction of 2-methyl-5-pyridin-4-ylpyrazole with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an amine such as methylamine to yield the final product, N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide.

Scientific Research Applications

N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer activity and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide has also been studied for its potential use as a selective serotonin reuptake inhibitor (SSRI) and has been shown to have antidepressant activity.

properties

IUPAC Name

N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-22-14(9-15(21-22)12-4-6-19-7-5-12)10-20-18(23)13-2-3-16-17(8-13)25-11-24-16/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCXAWNFUYPNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide

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